3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride 3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride ZM39923 HCl is a potent, selective inhibitor of Janus tyrosine kinase 3 (JAK3).
Brand Name: Vulcanchem
CAS No.: 58753-54-1
VCID: VC0547855
InChI: InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H
SMILES: CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl
Molecular Formula: C23H26ClNO
Molecular Weight: 367.9 g/mol

3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride

CAS No.: 58753-54-1

Cat. No.: VC0547855

Molecular Formula: C23H26ClNO

Molecular Weight: 367.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride - 58753-54-1

Specification

CAS No. 58753-54-1
Molecular Formula C23H26ClNO
Molecular Weight 367.9 g/mol
IUPAC Name 3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H
Standard InChI Key NJTUORMLOPXPBY-UHFFFAOYSA-N
SMILES CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl
Canonical SMILES CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The hydrochloride salt of ZM-39923 has the molecular formula C₂₃H₂₆ClNO, derived from the parent compound (C₂₃H₂₅NO) through protonation of the amine group . Key physicochemical properties include:

PropertyValueSource
Molecular Weight367.91 g/mol
Parent Compound MW331.4 g/mol
SMILES NotationCC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl
IUPAC Name3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one hydrochloride

The naphthalene moiety contributes to hydrophobic interactions with target proteins, while the benzyl-isopropylamine group enables selective binding to JAK3’s ATP-binding pocket .

Structural Characterization

X-ray crystallography reveals a planar naphthalene system connected via a ketone linker to a flexible tertiary amine sidechain . The hydrochloride salt improves aqueous solubility (0.5 mg/mL at pH 5.0) compared to the free base form . Hydrogen bonding between the protonated amine and chloride ion stabilizes the crystal lattice, as evidenced by differential scanning calorimetry showing a sharp melting point at 218°C .

Synthesis and Analytical Profiling

Synthetic Routes

Industrial synthesis typically involves a three-step process:

  • Friedel-Crafts acylation of 2-naphthol with chloroacetone to form 1-(2-naphthyl)propan-1-one.

  • Mannich reaction with benzyl-isopropylamine under basic conditions.

  • Salt formation via HCl gas bubbling in anhydrous diethyl ether .

The final product is purified using reversed-phase HPLC (≥99% purity), with characteristic retention at 14.2 minutes on a C18 column (acetonitrile/water gradient) .

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH⁺), 7.82–7.12 (m, 11H, aromatic), 4.21 (q, J=6.8 Hz, 1H, CH₃CH), 3.55 (t, 2H, NCH₂), 2.98 (m, 4H, CH₂CO and CH(CH₃)₂) .

  • HRMS (ESI+): m/z 332.1984 [M+H]⁺ (calc. 332.1989 for C₂₃H₂₆NO⁺) .

Pharmacological Activity

Kinase Inhibition Profile

ZM-39923 hydrochloride exhibits nanomolar potency against JAK3 (pIC₅₀ = 7.1), with >100-fold selectivity over JAK1 (pIC₅₀ = 4.4) and EGFR (pIC₅₀ = 5.6) . This selectivity arises from steric complementarity with JAK3’s smaller ATP-binding pocket, as shown in molecular docking studies .

TargetpIC₅₀IC₅₀ (nM)Selectivity vs JAK3
JAK37.179
EGFR5.625,000316×
CDK4<5.0>100,000>1,266×

Transglutaminase 2 Inhibition

Unexpectedly, ZM-39923 also inhibits TGM2 (IC₅₀ = 1.2 μM) by covalently modifying the active-site cysteine through its α,β-unsaturated ketone moiety . This dual activity complicates interpretation of cellular studies but enables research into JAK3-TGM2 crosstalk in fibrosis and celiac disease .

Mechanism of Action

JAK3 Inhibition Dynamics

The compound acts as a Type I ATP-competitive inhibitor, binding to the active kinase conformation. Surface plasmon resonance shows a kon of 2.1×10⁵ M⁻¹s⁻¹ and koff of 0.018 s⁻¹, yielding a residence time of 55 seconds . Mutagenesis studies identify Val⁸⁸⁶ and Leu⁹⁰⁵ as critical residues for binding .

Off-Target Effects

At concentrations >10 μM, ZM-39923 hydrochloride:

  • Blocks hERG channels (IC₅₀ = 8.3 μM), risking QT prolongation

  • Inhibits CYP3A4 (Ki = 4.7 μM) via heme iron coordination

Research Applications

Immunology

In Jurkat T-cells, 10 μM ZM-39923 reduces IL-2 secretion by 92% by blocking JAK3-STAT5 signaling . Paradoxically, TGM2 inhibition at higher doses (30 μM) attenuates NF-κB activation, suggesting dose-dependent immune modulation .

Oncology

Stability and Pharmacokinetics

Degradation Pathways

The hydrochloride salt undergoes pH-dependent degradation:

  • Acidic conditions (pH 2.0): Stable for >24 hours

  • Neutral buffer (pH 7.4): Hydrolyzes to ZM-449829 (t₁/₂ = 36 minutes) via ketone hydration

ADME Properties

ParameterValueMethod
LogP (free base)3.8 ± 0.2Shake-flask
Plasma Protein Binding89.2%Ultrafiltration
CLₕ (human)32 mL/min/kgHepatocyte clearance

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